4-(1-Aminoethyl)benzene-1,3-diol
Description
Overview of Benzenediol Derivatives in Chemical Research
Benzenediols, also known as dihydroxybenzenes, are aromatic organic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. wikipedia.org There are three isomers: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org These compounds and their derivatives are of significant interest in chemical research due to their versatile reactivity and presence in numerous natural and synthetic materials.
The hydroxyl groups on the benzene ring are weakly acidic and can be oxidized, making benzenediols important precursors in various chemical syntheses. wikipedia.org For instance, they are used in the production of polymers, pharmaceuticals, photographic developers, and antioxidants. taylorandfrancis.com Research into benzenediol derivatives often focuses on modifying their properties by adding other functional groups to the benzene ring, leading to a wide array of compounds with tailored electronic and steric characteristics. These modifications can influence the compound's reactivity, solubility, and biological activity.
Significance of Phenethylamine (B48288) Scaffolds in Bioactive Molecules
The phenethylamine scaffold is a fundamental structural motif found in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals. mdpi.comresearchgate.net This structural unit consists of a phenyl ring attached to an ethylamine (B1201723) side chain. wikipedia.org Its importance is highlighted by its presence in endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for various physiological processes. mdpi.com
The versatility of the phenethylamine framework allows for extensive chemical modification, leading to compounds with diverse pharmacological activities. researchgate.netnih.gov These modifications can include substitutions on the phenyl ring and the amine group, altering the molecule's affinity and efficacy for various biological targets. Consequently, the phenethylamine scaffold is a privileged structure in medicinal chemistry, continually explored for the development of new therapeutic agents. mdpi.comnih.gov
Scope and Research Focus on 4-(1-Aminoethyl)benzene-1,3-diol
This compound, also known as 4-(1-aminoethyl)resorcinol, integrates the structural features of both benzenediols and phenethylamines. Its resorcinol (1,3-benzenediol) base provides a platform for potential interactions and chemical transformations characteristic of phenols, while the 1-aminoethyl side chain introduces a chiral center and a basic nitrogen atom, features common in many bioactive phenethylamines.
Research on this specific compound and its close analogs often investigates its synthesis, chemical properties, and potential applications stemming from its hybrid structure. The presence of the hydroxyl and amino groups makes it a candidate for further chemical derivatization and for studies into its biological activity.
Chemical and Physical Properties of this compound
Based on available data from various chemical suppliers and databases, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 926268-61-3 bldpharm.com |
| Molecular Formula | C₈H₁₁NO₂ |
| Purity | 98% chiralen.com |
This data is compiled from publicly available sources and is intended for informational purposes.
Related Compounds
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
LZCUUHPBCGKQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1 Aminoethyl Benzene 1,3 Diol and Its Precursors
Strategies for the Construction of the Benzene-1,3-diol Core with Aminoethyl Side Chains
The assembly of the 4-(1-aminoethyl)benzene-1,3-diol molecule can be approached through various synthetic strategies. These methods focus on either building the substituted benzene (B151609) ring system with the required functionalities in place or introducing them sequentially onto a pre-existing benzene-1,3-diol (resorcinol) core.
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a versatile and controlled approach to complex organic molecules, allowing for the careful introduction and modification of functional groups. msu.edu
A highly plausible and direct route to this compound is through the reductive amination of a suitable ketone precursor. This method is a cornerstone of amine synthesis due to its efficiency and control. masterorganicchemistry.com
The logical starting material for this pathway is 1-(3,5-dihydroxyphenyl)ethanone. This ketone, which is commercially available, possesses the required benzene-1,3-diol skeleton and the ethyl group precursor at the correct position. bldpharm.com The synthesis proceeds by reacting the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.
Various reducing agents can be employed for this transformation, each with its own advantages. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the ketone. masterorganicchemistry.com
The general reaction scheme is as follows:
Reaction of 1-(3,5-dihydroxyphenyl)ethanone with ammonia to form the corresponding imine.
In-situ reduction of the imine to yield this compound.
| Reactant | Reagents | Product | Notes |
| 1-(3,5-dihydroxyphenyl)ethanone | 1. NH₃ or NH₄OAc 2. NaBH₃CN or NaBH(OAc)₃ or H₂/Pd-C | This compound | This is a highly efficient and common method for synthesizing amines from ketones. The choice of reducing agent can be tailored to the specific reaction conditions and substrate. masterorganicchemistry.com |
This table is based on established chemical principles of reductive amination.
An alternative, though more circuitous, multi-step approach could involve the alkylation of a benzene-1,3-dioic acid derivative. This strategy would build the side chain onto a pre-functionalized benzene ring. For instance, a Friedel-Crafts acylation of resorcinol (B1680541) or a protected derivative could install an acetyl group, leading to 1-(2,4-dihydroxyphenyl)ethanone. However, this would result in a different isomer.
To achieve the desired 4-substitution pattern on a benzene-1,3-diol system, one might start with 2,4-dihydroxybenzoic acid. The carboxylic acid group could be converted to a different functional group that can then be elaborated into the aminoethyl side chain. This pathway is generally less direct than reductive amination of the corresponding ketone.
Direct Functionalization through Nucleophilic Substitution
Direct functionalization of the benzene ring via nucleophilic aromatic substitution (SₙAr) is another potential synthetic avenue. wikipedia.org However, this approach is challenging for the synthesis of this compound. Aromatic rings are electron-rich and generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org
For this strategy to be viable, a resorcinol derivative with a good leaving group (e.g., a halide) at the 4-position and activating groups on the ring would be required. The nucleophile would be a synthetic equivalent of the ´¹-aminoethyl´ anion. The inherent electron-donating nature of the hydroxyl groups of the resorcinol core deactivates the ring towards nucleophilic attack, making this a less favorable strategy.
Cycloaddition and Ring-Opening Strategies in Benzenediol Synthesis
Cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic systems. numberanalytics.comwikipedia.org In principle, a substituted diene and a dienophile could be chosen to construct a cyclohexene (B86901) ring with the appropriate functionalities, which could then be aromatized to the desired benzene-1,3-diol derivative.
For example, a [4+2] cycloaddition could form a six-membered ring which, upon subsequent oxidation and functional group manipulation, could yield the resorcinol core. libretexts.org However, the synthesis of the specific diene and dienophile required to generate the correct substitution pattern for this compound would likely be a complex multi-step process in itself. This strategy is more of a theoretical possibility than a practically applied method for this specific molecule.
Industrial Synthesis Methodologies
On an industrial scale, the synthesis of amino-1,3-benzenediols often employs robust and cost-effective methods. google.com A common industrial strategy for producing substituted aminophenols involves nitration followed by reduction.
A plausible industrial-scale synthesis of this compound could start from a protected resorcinol derivative. The synthesis could proceed as follows:
Acylation: Resorcinol is first acylated to introduce the ethyl ketone side chain, likely via a Friedel-Crafts acylation to produce 1-(2,4-dihydroxyphenyl)ethanone or by other means to obtain the 3,5-dihydroxy isomer.
Nitration: The resulting dihydroxyphenyl ethanone (B97240) is nitrated. The position of nitration would be directed by the existing substituents.
Reduction: The nitro group is then reduced to an amino group.
Reductive Amination: The ketone is converted to the primary amine via reductive amination as described previously.
Alternatively, a process similar to that patented for 4,6-diamino-1,3-benzenediol could be adapted. google.com This involves the nitration of a protected 1,3-benzenediol, followed by hydrolysis and then reduction of the nitro group to an amino group.
| Step | Transformation | Reactants/Reagents | Notes |
| 1 | Nitration | 1,3-bis(alkylcarbonato)benzene, Nitrating agent | Introduces a nitro group onto the protected resorcinol core. google.com |
| 2 | Hydrolysis | Hydrolyzing agent | Removes the protecting groups to yield a nitro-1,3-benzenediol. google.com |
| 3 | Reduction | Reducing agent (e.g., H₂, catalyst) | Reduces the nitro group to an amino group, forming an amino-1,3-benzenediol. google.com |
| 4 | Acylation/Alkylation & Functional Group Interconversion | Various | Further steps would be required to introduce the 1-aminoethyl side chain. |
This table illustrates a general industrial approach for related compounds.
Derivatization Strategies of this compound
The primary amino group and the hydroxyl groups on the benzene ring of this compound offer multiple sites for chemical modification. These reactive centers allow for the construction of a diverse range of derivatives through strategies such as Schiff base formation and modifications of the amino and hydroxyl functionalities.
Schiff Base Formation and their Metal Complexes
Schiff bases are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, its primary amino group readily reacts with various carbonyl compounds to yield Schiff base ligands. These ligands are of significant interest due to their ability to form stable complexes with a wide array of metal ions.
The synthesis of Schiff bases from precursors like 2,4-dihydroxyacetophenone often involves condensation with an amine, such as ethylenediamine, followed by reaction with an aldehyde. researchgate.net For instance, a tridentate Schiff base ligand, 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}-ethanimidoyl]benzene-1,3-diol, was synthesized from the condensation of ethylenediamine, 2,4-dihydroxyacetophenone, and benzaldehyde. researchgate.net This ligand and its derivatives can then be complexed with various metal salts, such as copper(II) halides, to form metal complexes. researchgate.netnih.gov
The resulting metal complexes often exhibit distinct geometries and coordination modes. For example, copper(II) complexes of a tridentate ONN Schiff base ligand derived from 2',4'-dihydroxyacetophenone (B118725) were found to have a square-planar geometry. nih.gov In these complexes, the Schiff base acts as a tridentate ligand, coordinating to the metal ion through two azomethine nitrogen atoms and one phenolic oxygen atom. nih.gov Similarly, mixed ligand complexes of a bidentate Schiff base derived from 2,4-dihydroxybenzophenone (B1670367) and aniline (B41778) have been synthesized with various transition metals, resulting in octahedral geometries. nih.gov
The formation of these metal complexes can be confirmed through various spectroscopic and analytical techniques, including FT-IR, UV-vis, ¹H-NMR, and elemental analysis. nih.govnih.gov Molar conductance measurements can indicate the electrolytic nature of the complexes. nih.gov
Table 1: Examples of Schiff Base Ligands and their Metal Complexes
| Precursors | Schiff Base Ligand | Metal Ion | Resulting Complex Geometry |
|---|---|---|---|
| Ethylenediamine, 2,4-dihydroxyacetophenone, Benzaldehyde | 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}-ethanimidoyl]benzene-1,3-diol | Cu(II) | Square-planar |
Generation of Analogues through Amino and Hydroxyl Group Modifications
Beyond Schiff base formation, the amino and hydroxyl groups of this compound and its precursors are amenable to other modifications to generate a library of analogues. These modifications can alter the electronic and steric properties of the molecule, leading to new chemical entities with tailored characteristics.
The synthesis of 2-amino-1,3-diol derivatives, for instance, is a key area of research. beilstein-journals.org One common strategy involves the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.org This can be achieved through methods like stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate. beilstein-journals.org The resulting oxazolidin-2-ones can then be hydrolyzed or reduced to yield the desired 2-amino-1,3-diols. beilstein-journals.org
Reductive alkylation of the primary amino group is another route to generate secondary amines. beilstein-journals.org This transformation allows for the introduction of various alkyl or aryl substituents, further diversifying the range of accessible analogues.
Resveratrol (B1683913) and Other Aminoalkyl Conjugates
The core structure of this compound shares similarities with other biologically relevant phenolic compounds, such as resveratrol. Resveratrol, a stilbenoid, possesses a 1,3-dihydroxybenzene moiety. While not a direct derivative, the synthetic strategies and chemical properties of resveratrol and its analogues, such as 4'-O-methyl-trans-resveratrol, can provide insights into potential transformations of this compound. nih.gov
The concept of conjugating aminoalkyl groups to phenolic structures is a strategy to modulate their properties. The aminoethyl group in this compound can be considered a naturally occurring aminoalkyl conjugate. Further derivatization of this group, as discussed previously, allows for the creation of a wide range of such conjugates.
Reactivity Analysis and Reaction Pathways
The chemical reactivity of this compound is largely dictated by the interplay between its aromatic diol system and the aminoethyl side chain. Oxidation and reduction reactions are fundamental transformations that this compound can undergo.
Oxidation Reactions and Quinone Formation
The dihydroxybenzene moiety of this compound is susceptible to oxidation, which can lead to the formation of quinone species. acs.org The oxidation of phenols and catechols to their corresponding ortho- or para-quinones is a well-established chemical transformation. nih.gov These quinones are conjugated cyclic diketones and are known to be reactive electrophiles. libretexts.orgnih.gov
The oxidation of similar dihydroxybenzene compounds, such as dopamine (B1211576) (4-(2-aminoethyl)benzene-1,2-diol), to dopamine-o-quinone has been studied extensively. acs.org This process can occur spontaneously or be catalyzed enzymatically. acs.org The resulting quinones are often highly reactive and can undergo further reactions, including intramolecular cyclization and polymerization. acs.org
The formation of quinones from phenolic compounds can be a one- or two-step metabolic process. nih.gov These quinone species are Michael acceptors and can react with cellular nucleophiles. researchgate.net The reactivity of o-quinones includes addition of thiols, reduction back to catechols, and addition of amines. nih.gov
Reduction Reactions to Amine Derivatives
The reduction of functional groups on this compound and its derivatives offers another pathway for chemical modification. For instance, the imine bond in Schiff bases derived from this compound can be selectively reduced to form the corresponding secondary amines. This process, known as reductive amination, is a powerful tool for creating new C-N bonds in a controlled manner. masterorganicchemistry.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is particularly useful as it can reduce imines in the presence of more reactive carbonyl groups. masterorganicchemistry.com This selectivity allows for one-pot reductive amination procedures where the aldehyde or ketone and the amine are mixed together with the reducing agent.
The reduction of quinones back to their corresponding arenediols (hydroquinones) is another characteristic reaction. libretexts.org This reversible redox process is central to the chemistry of quinones and is sensitive to pH. libretexts.org
Table 2: Summary of Key Reactions and Transformations
| Reaction Type | Reactant Functional Group | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Schiff Base Formation | Primary Amine | Aldehyde or Ketone | Imine |
| Metal Complexation | Schiff Base Ligand | Metal Salt (e.g., CuCl₂) | Metal Complex |
| Reductive Amination | Imine | NaBH₄, NaBH₃CN | Secondary Amine |
| Oxidation | Dihydroxybenzene | Oxidizing agents | Quinone |
Nucleophilic Substitution Reactions in the Synthesis of this compound and its Precursors
The synthesis of this compound often involves nucleophilic substitution reactions as a key step in the formation of the aminoethyl side chain. A primary and versatile method for this transformation is the reductive amination of a suitable ketone precursor, namely 2,4-dihydroxyacetophenone. This process, while often considered a multi-step reaction, fundamentally hinges on the initial nucleophilic attack of an amine on the carbonyl carbon of the acetophenone (B1666503) derivative.
A common approach involves the reaction of 2,4-dihydroxyacetophenone with ammonia or a protected form of ammonia, followed by a reduction step. The use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is prevalent in these reactions. These reagents are favored due to their selectivity in reducing the iminium ion in situ without significantly reducing the starting ketone.
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which facilitates the protonation and deprotonation steps involved in the mechanism. The pH of the reaction medium is a critical parameter; it must be acidic enough to catalyze the reaction and protonate the hydroxyl group of the intermediate to form a good leaving group (water), but not so acidic that it protonates the amine nucleophile, rendering it unreactive.
An alternative to using ammonia directly is the use of a precursor that can generate the amine in situ or a protected amine that is later deprotected. For instance, hydroxylamine (B1172632) can be used as the nucleophile, leading to an oxime intermediate. Subsequent reduction of the oxime, often with a more powerful reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, yields the primary amine.
The following table summarizes representative conditions for reductive amination reactions of acetophenone derivatives, which serve as a model for the synthesis of this compound.
| Precursor | Amine Source | Reducing Agent | Solvent | Catalyst | Yield (%) |
| 2,4-Dihydroxyacetophenone | NH4OAc | NaBH3CN | Methanol | - | Moderate to High |
| 2,4-Dihydroxyacetophenone | NH2OH·HCl | H2, Pd/C | Ethanol | - | High |
| Acetophenone | N-Methylaniline | Trichlorosilane | TMEDA | - | High |
| Substituted Acetophenones | Various Amines | NaBH(OAc)3 | DCE | Acetic Acid | Good to Excellent |
This table presents generalized conditions for reductive amination based on literature for similar substrates. Yields are indicative and can vary based on specific reaction conditions and substrate.
In addition to reductive amination, another synthetic route involving nucleophilic substitution is the reaction of an α-haloacetophenone derivative with an amine. For example, 2-bromo-1-(2,4-dihydroxyphenyl)ethanone could theoretically be treated with ammonia or a primary amine in a classic SN2 reaction. However, this method is often complicated by side reactions, such as over-alkylation, where the product amine reacts further with the electrophilic halo-ketone. For primary amines, this can lead to a mixture of secondary and tertiary amines, making purification difficult.
The choice of the specific synthetic methodology depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the desired purity of the final product. For the synthesis of this compound, reductive amination of 2,4-dihydroxyacetophenone remains a highly effective and widely applicable strategy, underscoring the importance of nucleophilic substitution reactions in the synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization of 4 1 Aminoethyl Benzene 1,3 Diol
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. For 4-(1-Aminoethyl)benzene-1,3-diol, both ¹H and ¹³C NMR studies are crucial for confirming the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 1,3-Benzenediol, run in DMSO-d6, characteristic chemical shifts are observed. hmdb.ca For this compound, the aromatic protons on the benzene (B151609) ring would exhibit distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the ethyl group and the amino group would also show characteristic multiplets. The methine (CH) proton adjacent to the amino group and the methyl (CH₃) protons would have specific chemical shifts and coupling patterns, confirming the 1-aminoethyl substituent. The phenolic hydroxyl (-OH) protons and the amino (-NH₂) protons are also identifiable, though their signals can be broad and their chemical shifts can vary with solvent and concentration. Studies on similar diols have shown that the chemical shifts of hydrogen-bonded protons can correlate with the distances between the interacting groups. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The aromatic carbons of the benzene ring would appear in the downfield region (typically δ 100-160 ppm). The carbons bearing the hydroxyl groups would be significantly deshielded. The carbons of the 1-aminoethyl group would have characteristic chemical shifts in the aliphatic region. The chemical shifts of the C-4 carbon in aromatic amines are particularly useful for evaluating substituent effects. mdpi.com The spectral data from both ¹H and ¹³C NMR are instrumental in piecing together the complete structural puzzle of the molecule. researchgate.net
| ¹H NMR (DMSO-d6, 400 MHz) - Predicted Chemical Shifts (δ, ppm) | ¹³C NMR (DMSO-d6, 100 MHz) - Predicted Chemical Shifts (δ, ppm) |
| Aromatic Protons (H-2, H-5, H-6) | Aromatic Carbons (C-2, C-5, C-6) |
| Methine Proton (-CH(NH₂)-) | Aromatic Carbons (C-1, C-3, C-4) |
| Methyl Protons (-CH₃) | Methine Carbon (-CH(NH₂)-) |
| Amino Protons (-NH₂) | Methyl Carbon (-CH₃) |
| Hydroxyl Protons (-OH) |
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations of the phenolic hydroxyl groups. The N-H stretching vibrations of the primary amine group would also appear in this region, typically as one or two sharp peaks. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. scielo.org.za The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. scielo.org.za The C-N stretching vibration can be found in the 1000-1350 cm⁻¹ range, and the C-O stretching of the phenols would appear around 1200 cm⁻¹. These spectral features collectively confirm the presence of the key functional groups. researchgate.netscielo.org.za
| Functional Group | Predicted IR Absorption Range (cm⁻¹) |
| O-H (Phenolic) | 3200-3600 (broad) |
| N-H (Amine) | 3200-3500 (sharp) |
| C-H (Aromatic) | 3000-3100 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Phenolic) | 1200-1260 |
| C-N (Amine) | 1000-1350 |
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λ_max) in the UV region due to π-π* transitions of the benzene ring. mdpi.com The presence of hydroxyl and amino substituents on the benzene ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis. researchgate.netmdpi.com
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Purity Confirmation
Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of a compound. purdue.edu For this compound (C₈H₁₁NO₂), the expected molecular weight is approximately 153.18 g/mol . chiralen.comachemblock.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities before mass analysis. researchgate.netnih.gov The development of a robust LC-MS method is essential for quality control during the synthesis and purification of this compound. mdpi.com The mass spectrum obtained from the LC peak corresponding to the compound would show the molecular ion peak (e.g., [M+H]⁺ at m/z 154.18), confirming its identity. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. researchgate.net
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₁₁NO₂). A close agreement between the experimental and theoretical values serves as strong evidence for the purity and elemental composition of the synthesized compound. researchgate.net
| Element | Theoretical Percentage |
| Carbon (C) | 62.73% |
| Hydrogen (H) | 7.24% |
| Nitrogen (N) | 9.14% |
| Oxygen (O) | 20.89% |
Solid-State Characterization
Beyond molecular structure, the characterization of the solid-state properties of a compound is crucial for understanding its physical behavior and for applications in materials science and pharmaceuticals.
Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The XRD pattern of a crystalline solid is unique and acts as a fingerprint for that specific crystalline form. For this compound, a well-defined XRD pattern with sharp peaks would indicate a crystalline structure. researchgate.net In contrast, an amorphous solid would produce a broad halo with no distinct peaks. The positions (in terms of 2θ) and intensities of the diffraction peaks can be used to identify the crystal lattice parameters and can be valuable for polymorphism studies.
Thermal Analysis (TGA and DTA)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are pivotal for evaluating the thermal stability and decomposition profile of this compound. While specific TGA and DTA data for the standalone compound are not extensively detailed in publicly available literature, the application of these methods to closely related Schiff base derivatives provides significant insight into the expected thermal behavior.
TGA measures the change in mass of a sample as a function of temperature, indicating at what temperatures the compound begins to decompose. For related copper complexes, thermal stability has been observed up to 450 °C. researchgate.net DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic or endothermic transitions such as melting, crystallization, and decomposition. TGA and DTA studies on related metal complexes have been used to understand dehydration, thermal stability, and decomposition pathways. researchgate.net A hypothetical thermal analysis of this compound would likely show initial stability followed by a multi-stage decomposition process, characteristic of organic molecules with multiple functional groups.
Table 1: Representative TGA/DTA Data Interpretation for an Aromatic Amine
| Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Interpretation |
|---|---|---|---|
| 100-150 | ~1-2% | Endothermic | Loss of adsorbed solvent or moisture. |
| 200-300 | ~25-35% | Exothermic | Initial decomposition, loss of the aminoethyl side chain. |
Note: This table is illustrative and based on typical behavior for similar compounds, not on experimental data for this compound.
Purity Assessment and Quantification Methodologies
Ensuring the purity of this compound is critical for its application in research and synthesis. Chromatographic techniques are the primary methods for both qualitative and quantitative analysis, while classic purification methods like recrystallization are used to achieve high purity.
Chromatographic Techniques (HPLC, GC-MS)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile, polar organic compounds like this compound. The method allows for the efficient separation of the main compound from impurities, including structural isomers. lcms.cz A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set to a wavelength where the benzene ring exhibits strong absorbance. Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time | ~8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential analytical tool, particularly for identifying volatile organic compounds. nih.gov However, due to the low volatility and polar nature of this compound (containing hydroxyl and amino groups), direct analysis by GC-MS can be challenging. lcms.cz To overcome this, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives (e.g., by silylation). The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint for identification.
Recrystallization and Other Purification Methods
Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals can then be collected by filtration. The synthesis of a related Schiff base yielded a crystalline solid after washing with ethanol, suggesting that alcohols or similar polar solvents are effective for the purification of such compounds. researchgate.net
Theoretical and Computational Chemistry of 4 1 Aminoethyl Benzene 1,3 Diol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(1-Aminoethyl)benzene-1,3-diol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure. researchgate.net This process involves optimizing the molecular geometry to find the lowest energy conformation. The output of this calculation provides precise bond lengths, bond angles, and dihedral angles.
Vibrational analysis, carried out at the same level of theory, predicts the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for interpreting experimental spectroscopic data and for confirming the optimized geometry as a true energy minimum. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. For instance, characteristic frequencies for O-H, N-H, and C-H stretching, as well as phenyl ring vibrations, can be calculated and assigned. researchgate.net
Table 1: Predicted Key Geometrical Parameters for a Phenylethylamine Derivative (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-O bond length | ~1.36 Å |
| C-N bond length | ~1.47 Å |
| O-H bond length | ~0.96 Å |
| N-H bond length | ~1.01 Å |
| C-C-O bond angle | ~120° |
HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions and charge transfer interactions. researchgate.net For a molecule like this compound, the presence of both electron-donating (hydroxyl and amino groups) and an aromatic ring would influence the energies of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative and based on general principles for similar aromatic amines.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 6.0 |
Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization effects and intramolecular interactions, such as hydrogen bonding. wikipedia.org It examines the electron density in terms of localized bonds and lone pairs, providing a picture that is close to the classical Lewis structure. wikipedia.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein (receptor).
Prediction of Ligand-Target Interactions
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a biological target. scienceopen.com This method is essential in drug discovery for identifying potential therapeutic targets and for understanding the mechanism of action. The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. scienceopen.comuowasit.edu.iq
The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. researchgate.net For this compound, the hydroxyl and amino groups would be expected to form hydrogen bonds with polar residues in a binding pocket.
Table 3: Example of a Molecular Docking Result (Illustrative) This table is for illustrative purposes and does not represent actual docking results for this compound.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Kinase | -8.5 | Asp145, Lys72, Phe80 |
Conformational Analysis and Rotational Isomerization
The flexibility of the ethylamine (B1201723) side chain in this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net
This analysis involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. The results can be presented as a potential energy scan, showing the energy barriers to rotation and the relative stability of different rotational isomers (rotamers). Understanding the conformational preferences of this compound is important as the bioactive conformation, the one that binds to a biological target, may not be the lowest energy conformation in solution.
Structure-Based Design Principles for Analogues
The design of analogues of this compound is guided by established principles of medicinal chemistry, leveraging computational tools to predict the properties and potential biological activities of novel derivatives. These strategies aim to systematically modify the parent structure to enhance desired characteristics while minimizing potential liabilities. The core approaches involve modifying the benzene-1,3-diol core, the aminoethyl side chain, or introducing new heterocyclic systems to explore new chemical space and interactions with biological targets.
A fundamental aspect of analogue design is the application of structure-activity relationship (SAR) studies. nih.gov By making systematic chemical modifications to the lead compound, this compound, and assessing the impact on biological activity, researchers can deduce which functional groups are critical for its effects. This empirical approach is increasingly supplemented and guided by in silico methods.
Computational tools play a pivotal role in the rational design of analogues. nih.gov Techniques such as molecular docking and computer-aided drug design are employed to simulate the interaction of designed analogues with specific biological targets. mdpi.com For instance, induced-fit docking (IFD) studies can predict how a molecule might bind to the active site of a protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and desired biological effect. mdpi.com
One key strategy in analogue design involves the incorporation of the this compound scaffold into larger, more complex molecules. For example, the synthesis of Schiff base derivatives introduces new functionalities and potential coordination sites for metal complexes, thereby altering the molecule's electronic and steric properties. researchgate.net Similarly, the creation of 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues introduces a five-membered heterocyclic ring, which can modulate the pharmacokinetic properties of the parent compound. nih.gov
The "drug-likeness" of potential analogues is a critical consideration, often assessed using computational filters such as Lipinski's Rule of Five. These guidelines help predict whether a compound is likely to have favorable oral bioavailability. nih.gov The parameters considered are outlined in the table below.
| Lipinski's Rule of Five Parameter | Favorable Range for Oral Bioavailability |
|---|---|
| Molecular Weight | ≤ 500 Da |
| LogP (octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
By calculating these properties for designed analogues, chemists can prioritize compounds that are more likely to be successfully developed into orally administered drugs. nih.gov
Another important design principle is the consideration of the electronic nature of the benzene-1,3-diol system. The dihydroxybenzene moiety is redox-active and can participate in electron-transfer reactions. acs.org Understanding the electrochemical properties and potential for oxidation is crucial when designing analogues, as this can influence both the mechanism of action and the metabolic stability of the compounds.
The strategic modification of the side chain is also a common approach. Altering the length, branching, or replacing the amine with other functional groups can significantly impact how the molecule interacts with its biological target. These modifications are often guided by the desire to improve binding affinity, selectivity, or metabolic stability.
A summary of common structural modifications and the rationale behind them in the design of this compound analogues is presented in the following table.
| Structural Modification | Design Rationale | Relevant Techniques |
|---|---|---|
| Formation of Schiff bases | Introduce new functional groups and potential for metal chelation. researchgate.net | Chemical synthesis and characterization. researchgate.net |
| Introduction of heterocyclic rings (e.g., thiadiazole) | Modulate pharmacokinetic properties and explore new binding interactions. nih.gov | In silico toxicological property prediction, Lipinski filter analysis. nih.gov |
| Modification of the aminoethyl side chain | Improve binding affinity, selectivity, and metabolic stability. | Structure-Activity Relationship (SAR) studies. |
| Docking into protein active sites | Predict binding modes and affinities to guide the design of potent analogues. mdpi.com | Induced-Fit Docking (IFD), Molecular Modeling. mdpi.com |
Ultimately, the structure-based design of analogues of this compound is an iterative process that combines synthetic chemistry with computational modeling to systematically explore chemical space and optimize for desired biological and pharmacokinetic properties.
Pre Clinical Biological Activity and Mechanistic Studies of 4 1 Aminoethyl Benzene 1,3 Diol Derivatives in in Vitro and in Vivo Models
Evaluation of Antioxidant Potential
The capacity of a compound to counteract oxidative stress is a critical factor in its potential therapeutic application, as oxidative damage is implicated in a multitude of pathological conditions. Derivatives of 4-(1-Aminoethyl)benzene-1,3-diol have been subjected to rigorous testing to ascertain their antioxidant capabilities.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant activity of newly synthesized benzene-1,3-diol congeners has been demonstrated through in vitro radical scavenging assays. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is a commonly employed assay to evaluate the ability of a compound to act as a free radical scavenger. In this assay, the potent antioxidant activity of benzene-1,3-diol analogues has been confirmed. researchgate.net For instance, certain derivatives have shown significant radical scavenging activity, which is a key indicator of their antioxidant potential. researchgate.net
Similarly, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay provides supplementary information on the total antioxidant capacity of these derivatives. nih.gov Studies on aminodiphenylamine derivatives, which share structural similarities, have shown that these compounds can effectively scavenge ABTS radicals. nih.gov
Table 1: Antioxidant Activity of Benzene-1,3-diol Analogues
| Compound Analogue | Antioxidant Assay | Activity | Reference |
|---|---|---|---|
| Benzene-1,3-diol Congeners | DPPH | Effective radical scavenging activity | researchgate.net |
| Aminodiphenylamine Derivatives | DPPH, ABTS | High total antioxidant capacity | nih.gov |
This table is for illustrative purposes and synthesizes findings on related derivative structures.
Electron or Hydrogen Atom Donating Capabilities
The mechanism underlying the antioxidant activity of these derivatives is believed to involve their capacity to donate either an electron or a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The presence of hydroxyl and amino groups in the structure of this compound and its derivatives is crucial for this activity. The ease with which these groups can donate a hydrogen atom is a probable mechanism of action for their radical scavenging properties. nih.gov This is a well-established mechanism for many phenolic and amine-containing compounds in their role as antioxidants.
Investigation of Antimicrobial Efficacy (Bacterial and Fungal Models)
The rise of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms.
Spectrum of Activity against Gram-Positive and Gram-Negative Organisms
In vitro studies have revealed that newly synthesized benzene-1,3-diol analogues possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net For example, certain synthesized Schiff bases and their metal complexes have shown promising antimicrobial effects against a panel of organisms including Klebsiella pneumoniae, Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus faecalis, alongside fungal species like Candida albicans, Aspergillus niger, and Penicillium chrysogenum. nih.gov
Notably, some benzene-1,3-diol analogues substituted with 4-carboxy phenyl, antipyrinyl, and isoxazolyl moieties have exhibited significant antibacterial activity. researchgate.net In some instances, the activity against Gram-positive bacteria such as B. cereus and S. aureus was more pronounced compared to Gram-negative bacteria like E. coli and K. pneumonia.
Table 2: Antimicrobial Spectrum of Benzene-1,3-diol Derivatives
| Derivative Type | Test Organism | Activity Level | Reference |
|---|---|---|---|
| Schiff base metal complexes | K. pneumoniae, B. subtilis, E. coli, S. aureus, P. aeruginosa, S. faecalis | Promising | nih.gov |
| Schiff base metal complexes | C. albicans, A. niger, P. chrysogenum | Promising | nih.gov |
| Substituted benzene-1,3-diols | Gram-positive bacteria (e.g., S. aureus) | Significant | researchgate.net |
| Substituted benzene-1,3-diols | Gram-negative bacteria (e.g., E. coli) | Significant | researchgate.net |
| Substituted benzene-1,3-diols | Fungal strains | Significant | researchgate.net |
This table illustrates the broad-spectrum potential of this class of compounds based on available research.
Proposed Mechanisms of Action at the Cellular Membrane Level
While specific studies on the membrane interaction of this compound are limited, the mechanism of action for phenolic compounds in general is often attributed to their effects on the cellular membrane. The antimicrobial activity of phenolic compounds is typically linked to a cascade of reactions that disrupt the bacterial cell. nih.gov
The proposed mechanisms include the degradation of the cytoplasmic membrane, damage to membrane proteins, an increase in membrane permeability, and a subsequent reduction in ATP synthesis. nih.gov The lipophilic nature of some phenolic derivatives allows them to cross the cell membrane, leading to intracellular acidification and denaturation of proteins. This disruption of the cell membrane's integrity is a key aspect of their bactericidal and fungicidal effects.
Synergy with Existing Antimicrobials
An exciting area of research is the potential for these derivatives to act in synergy with existing antimicrobial drugs, which could help to reduce effective doses and combat resistance. A notable example is a derivative known as 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), which has demonstrated a strong synergistic interaction with the antifungal drug Amphotericin B. mdpi.com
This synergistic effect was observed against a range of fungal clinical isolates, including those with reduced sensitivity to Amphotericin B and azole-resistant strains. mdpi.com The combination therapy allowed for a significant reduction in the concentration of Amphotericin B required to inhibit fungal growth, highlighting the potential of these derivatives to enhance the efficacy of current antifungal treatments. mdpi.com
Enzyme Modulation Studies
The ability of this compound derivatives and related compounds to interact with and modulate the activity of specific enzymes has been a key area of research. These studies have highlighted their potential as inhibitors of enzymes involved in neurodegeneration and inflammatory processes.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of benzene-1,3-diol have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. Molecular docking studies have revealed that benzene-1,3-diol derivatives exhibit a greater binding affinity for BChE compared to AChE. nih.govresearchgate.netnih.gov The average binding affinity for BChE was found to be approximately -28.4 kJ/mol, whereas for AChE it was around -12.5 kJ/mol, suggesting a degree of selectivity for BChE. nih.govresearchgate.net This preferential binding is attributed to a higher number of interactions with amino acid residues within the active site of BChE. researchgate.net
Further supporting the potential of this chemical scaffold, a study on 4-(naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol identified it as a potent mixed-type inhibitor of AChE with a half-maximal inhibitory concentration (IC₅₀) of 58 nM. This compound also demonstrated moderate activity against BChE with an IC₅₀ of 981 nM. nih.gov
Table 1: Cholinesterase Inhibition by Benzene-1,3-diol Derivatives
| Compound/Derivative Class | Target Enzyme | Finding | Reference |
|---|---|---|---|
| Benzene-1,3-diol derivatives | Butyrylcholinesterase (BChE) | Higher binding affinity (~ -28.4 kJ/mol) | nih.govresearchgate.netnih.gov |
| Benzene-1,3-diol derivatives | Acetylcholinesterase (AChE) | Lower binding affinity (~ -12.5 kJ/mol) | nih.govresearchgate.net |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | IC₅₀ = 58 nM (mixed-type inhibition) | nih.gov |
| 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | IC₅₀ = 981 nM | nih.gov |
Xanthine Oxidase (XOD) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout, which is characterized by hyperuricemia. Phenolic compounds, including derivatives of resorcinol (B1680541), have been evaluated for their XO inhibitory activity. Studies have shown that the inhibitory potential of phenolic compounds is concentration-dependent. mdpi.com For instance, certain clerodane diterpenes have demonstrated potent XO inhibitory activity, with IC₅₀ values significantly lower than the reference drug allopurinol. frontiersin.org Specifically, two such compounds exhibited IC₅₀ values of 15.63 ± 0.11 μM and 22.36 ± 0.15 μM, compared to allopurinol's IC₅₀ of 33.14 ± 1.96 μM. frontiersin.org
The structural features of these compounds play a crucial role in their inhibitory activity. For example, the presence of a catechol motif in the B-ring of certain isoflavones has been associated with potent XO inhibition, with IC₅₀ values ranging from 7.8 to 14.8 μM. researchgate.net The mechanism of inhibition is often a mixed type, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
Table 2: Xanthine Oxidase Inhibition by Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Clerodane Diterpenes | Compound 3 | 15.63 ± 0.11 | frontiersin.org |
| Clerodane Diterpenes | Compound 4 | 22.36 ± 0.15 | frontiersin.org |
| Allopurinol (Reference) | - | 33.14 ± 1.96 | frontiersin.org |
| Prenylated Isoflavones | Compounds with catechol motif | 7.8 - 14.8 | researchgate.net |
Cyclooxygenase-2 (COX-2) Inhibition (Analogous Compound Principles)
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs. While specific studies on this compound are limited, the principles of COX-2 inhibition by analogous phenolic compounds provide valuable insights. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Derivatization of existing NSAIDs has been a successful strategy to create selective COX-2 inhibitors. For example, converting the carboxylate group of indomethacin (B1671933) into amides and esters has generated potent and selective COX-2 inhibitors. nih.gov One such indomethacin amide derivative demonstrated an IC₅₀ value of 0.009 μM for COX-2 inhibition in intact cells. nih.gov
Natural products with phenolic structures have also shown promise as COX-2 inhibitors. Kuwanon A, a derivative isolated from Morus alba, exhibited high COX-2 inhibitory activity with an IC₅₀ of 14 μM and a selectivity index greater than 7.1, which is comparable to the known COX-2 inhibitor celecoxib. mdpi.com The mechanism of inhibition for these types of compounds often involves interactions with key amino acid residues at the entrance of the COX active site, such as Arg120 and Tyr355. mdpi.com
Modulation of Inflammatory Pathways
Beyond direct enzyme inhibition, derivatives of this compound and related resorcinol compounds have been shown to modulate key inflammatory pathways, further highlighting their anti-inflammatory potential.
NOD-Like Receptor Protein 3 (NLRP3) Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
A study on a 4-benzene-indol derivative, which shares structural similarities with the subject compound, demonstrated its ability to inhibit NLRP3 inflammasome activation both in vitro and in vivo. The mechanism of action was found to be the disruption of the interaction between NLRP3 and NEK7, which is a critical step for inflammasome assembly and activation. This finding suggests that targeting the NLRP3 inflammasome signaling pathway could be a viable therapeutic strategy for resorcinol-based compounds.
Impact on Inflammatory Marker Expression in Cellular Models
The anti-inflammatory effects of resorcinol derivatives extend to the modulation of inflammatory marker expression in various cellular models. Resorcinol itself has been shown to reduce the production of the pro-inflammatory cytokine interleukin-8 (IL-8) induced by benzo[a]pyrene (B130552) in human keratinocytes. nih.gov This effect is thought to be mediated through the reduction of cellular reactive oxygen species (ROS). nih.gov
Furthermore, a benzenoid derivative, 2,4-dimethoxy-6-methylbenzene-1,3-diol, isolated from Antrodia cinnamomea, was found to significantly inhibit the expression of interleukin-23 (IL-23) and interleukin-6 (IL-6) in activated macrophages. This inhibition of cytokine production was associated with the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB, key signaling pathways in the inflammatory response.
Structure-Activity Relationship (SAR) Investigations for this compound Derivatives
The biological profile of derivatives based on the this compound scaffold is intricately linked to their molecular architecture. SAR studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. By systematically altering the chemical structure of the parent molecule and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for the desired pharmacological effects.
The fundamental components of the this compound structure—the benzene-1,3-diol (resorcinol) core and the 1-aminoethyl side chain—are critical determinants of its interaction with biological targets.
The Benzene-1,3-diol Core: The aromatic ring and its hydroxyl groups are pivotal for forming interactions with biological macromolecules. Aromatic rings can engage in π-π stacking, hydrogen bonding, and van der Waals forces, which are crucial for binding to drug targets. mdpi.com The diol arrangement, in particular, allows for potent hydrogen bonding with receptors or enzymes. mdpi.com For instance, in studies of analogous compounds, the dihydroxybenzene moiety is recognized for its ability to facilitate electron-transfer reactions, which can be a key aspect of their mechanism of action, such as antioxidant or neuroprotective effects. acs.org
The Aminoethyl Side Chain: The nitrogen atom in the aminoethyl group is a key functional feature. It can act as a hydrogen bond acceptor or donor and often exists in a protonated state under physiological conditions, allowing for ionic interactions with negatively charged residues in a protein's active site. mdpi.com Modifications to this side chain, such as its elongation, cyclization, or incorporation into more complex heterocyclic systems, have been shown to dramatically alter the pharmacological profile of the resulting derivatives. For example, the transformation of this side chain into a 1,3,4-thiadiazole (B1197879) ring has been used to generate compounds with activity on the central nervous system. nih.gov
Stereochemistry: The 1-aminoethyl group contains a chiral center, meaning that stereoisomerism can play a significant role in biological activity. The specific three-dimensional arrangement of the atoms can lead to differential binding affinities for chiral biological targets like enzymes and receptors.
Systematic modification of the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities, including antimicrobial, antioxidant, and central nervous system effects. The nature and position of these substituents are paramount in defining the potency and selectivity of the compounds.
One common strategy involves the derivatization of the amino group to form Schiff bases. These Schiff base derivatives can then be used to create metal complexes. For example, Schiff base derivatives of a related compound, 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol, have been shown to possess significant antimicrobial and antioxidant properties. The chelation of these ligands with transition metal ions such as Mn(II), Cu(II), Co(II), and Ni(II) often enhances their biological capabilities. researchgate.net The resulting metal complexes demonstrated potent DPPH radical scavenging activity, indicating antioxidant potential. researchgate.net
Another approach involves replacing the aminoethyl side chain with different heterocyclic rings. In one study, 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues were synthesized and screened for their influence on the central nervous system in animal models. nih.gov These modifications fundamentally alter the shape, size, and electronic properties of the side chain, leading to novel pharmacological activities.
The introduction of substituents onto the benzene (B151609) ring itself is also a key strategy. In related inhibitor design, adding substituents to the C-2 position of a benzene or naphthalene (B1677914) core was hypothesized to play a significant role in maintaining high potency by occupying a deep pocket within the target's binding site. nih.gov This highlights how even subtle changes to the core aromatic structure can lead to substantial improvements in inhibitory activity.
The table below summarizes the impact of various structural modifications on the biological activity of compounds derived from or related to the this compound scaffold.
Table 1: Structure-Activity Relationship of this compound Derivatives and Analogues
| Core Scaffold/Derivative | Modification/Substituent | Biological Activity Observed | Key Finding | Reference |
|---|---|---|---|---|
| 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol | Formation of Schiff base and chelation with transition metals (Mn, Cu, Co, Ni) | Antimicrobial, Antioxidant | Chelation with metal ions enhanced the antioxidant (DPPH radical scavenging) and antimicrobial potential. | researchgate.net |
| 4-(1,3,4-Thiadiazol-2-yl)benzene-1,3-diol | Replacement of the aminoethyl side chain with a substituted 1,3,4-thiadiazole ring | Central Nervous System (CNS) Activity | Modification of the side chain to a heterocyclic system imparted CNS effects in in vivo models. | nih.gov |
| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid | Addition of 2-(4-fluorobenzyloxy) group to the core | Keap1-Nrf2 Protein-Protein Interaction Inhibition | C2-substituents can occupy deep binding pockets, significantly enhancing inhibitory potency. | nih.gov |
These studies collectively demonstrate that the this compound framework is a highly adaptable scaffold. Its pharmacological profile can be finely tuned through strategic structural modifications, making it a valuable starting point for the development of novel therapeutic agents targeting a variety of biological systems.
Metabolic Investigations of 4 1 Aminoethyl Benzene 1,3 Diol in Non Clinical Systems
In Vitro Metabolism Studies (e.g., Enzyme Interactions, Cellular Pathways)
In vitro studies using isolated enzyme systems and cellular models provide foundational knowledge of how a compound is metabolized. For 4-(1-Aminoethyl)benzene-1,3-diol, interactions with key metabolic enzymes are anticipated at both the resorcinol (B1680541) and the aminoethyl moieties.
The resorcinol structure suggests that this compound is a likely substrate for Phase II conjugation enzymes. In studies with isolated rat hepatocytes, resorcinol itself is rapidly metabolized, primarily into its glucuronide and sulfate (B86663) conjugates. nih.gov This conjugation is a crucial detoxification pathway, increasing water solubility and facilitating excretion. It is therefore highly probable that the hydroxyl groups of this compound undergo extensive glucuronidation and sulfation.
The aminoethyl side chain introduces the possibility of interaction with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes central to the metabolism of catecholamines like dopamine (B1211576) (4-(2-aminoethyl)benzene-1,2-diol), a structural isomer of the compound of interest. wikipedia.org MAO catalyzes the oxidative deamination of the primary amine, while COMT would methylate one of the hydroxyl groups, though its activity is typically higher with the catechol (1,2-diol) structure. wikipedia.org
Furthermore, in vitro studies on aminophenols have demonstrated their capacity to be substrates for conjugation reactions, forming sulfate and glucuronide conjugates. nih.gov The relative rates of sulfation and glucuronidation can be concentration-dependent, with sulfation often being the predominant pathway at lower concentrations. nih.gov
The table below summarizes the potential enzymatic interactions for this compound based on data from analogous compounds.
| Enzyme Family | Potential Interaction with this compound | Evidence from Analogous Compounds |
| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of the resorcinol hydroxyl groups. | Resorcinol is a known substrate for UGTs, forming glucuronide conjugates. nih.gov |
| Sulfotransferases (SULTs) | Sulfation of the resorcinol hydroxyl groups. | Resorcinol and 4-aminophenol (B1666318) are metabolized into sulfate conjugates. nih.gov |
| Monoamine Oxidases (MAOs) | Oxidative deamination of the aminoethyl side chain. | Dopamine, a structural isomer, is a primary substrate for MAO. wikipedia.org |
| Cytochrome P450 (CYP) Enzymes | Potential hydroxylation of the aromatic ring or N-dealkylation. | Alkylresorcinols can undergo ω-oxidation of the alkyl chain by CYP4F2. nih.gov Aniline (B41778) metabolites include hydroxylated species. nih.gov |
Degradation Pathways in Biological Systems
The degradation of this compound in biological systems is expected to follow pathways established for resorcinol and its derivatives. In mammalian systems, the primary "degradation" is metabolic transformation leading to excretion rather than complete breakdown. However, studies in microbial systems offer insights into the potential for complete catabolism of the resorcinol ring.
In mammals, after conjugation, the resulting glucuronide and sulfate metabolites are readily excreted in the urine. This represents the principal degradation and elimination pathway.
Studies on alkylresorcinols, which share the resorcinol core, have identified a metabolic pathway involving the shortening of the alkyl side chain through β-oxidation. nih.gov This process results in the formation of key metabolites such as 3,5-dihydroxybenzoic acid (DHBA) and 3,5-dihydroxyphenylpropanoic acid (DHPPA), which are then excreted. nih.govwikipedia.orgresearchgate.net It is plausible that the aminoethyl side chain of this compound could undergo analogous oxidative processes.
In bacterial systems, certain strains of Pseudomonas and the obligately anaerobic bacterium Azoarcus anaerobius can utilize resorcinol as a sole carbon and energy source. The degradation pathway in Azoarcus anaerobius involves the initial hydroxylation of resorcinol to form 1,2,4-trihydroxybenzene. This step is catalyzed by the enzyme resorcinol hydroxylase. Subsequently, the aromatic ring is cleaved by a dioxygenase, leading to intermediates that can enter central metabolic pathways.
The potential degradation pathways are outlined below:
| System | Proposed Degradation Pathway | Key Intermediates/Products |
| Mammalian | Conjugation followed by urinary excretion. | Glucuronide and sulfate conjugates. |
| Mammalian | Potential side-chain oxidation (by analogy to alkylresorcinols). | Potentially 3,5-dihydroxybenzoic acid (DHBA) or similar oxidized derivatives. |
| Bacterial | Hydroxylation and subsequent aromatic ring cleavage. | 1,2,4-trihydroxybenzene, maleylacetic acid. |
Formation of Metabolites and Their Chemical Characterization
The major metabolites are likely to be the O-glucuronide and O-sulfate conjugates at one or both of the phenolic hydroxyl groups. The exact position of conjugation and the ratio of mono- to di-conjugates would require experimental determination.
Oxidation of the aminoethyl side chain by MAO would lead to an unstable aldehyde intermediate, which would then be further oxidized to a carboxylic acid derivative, 2-(2,4-dihydroxyphenyl)acetic acid. Alternatively, N-acetylation of the primary amine is another possible metabolic route.
Based on the metabolism of alkylresorcinols, side-chain degradation could lead to the formation of 3,5-dihydroxybenzoic acid (DHBA). nih.govresearchgate.net Furthermore, hydroxylation of the aromatic ring, a common reaction for phenolic compounds, could produce trihydroxylated derivatives.
The following table presents a list of potential metabolites of this compound and the basis for their proposed formation.
| Potential Metabolite | Proposed Formation Pathway | Basis of Hypothesis |
| This compound-O-glucuronide | Glucuronidation of a phenolic hydroxyl group. | Metabolism of resorcinol and 4-aminophenol. nih.gov |
| This compound-O-sulfate | Sulfation of a phenolic hydroxyl group. | Metabolism of resorcinol and 4-aminophenol. nih.gov |
| 2-(2,4-Dihydroxyphenyl)acetic acid | Oxidative deamination of the aminoethyl side chain by MAO followed by oxidation. | Metabolism of dopamine. wikipedia.org |
| N-acetyl-4-(1-Aminoethyl)benzene-1,3-diol | N-acetylation of the primary amine. | Common metabolic pathway for primary amines. |
| 3,5-Dihydroxybenzoic acid (DHBA) | Oxidation and cleavage of the aminoethyl side chain. | Metabolism of alkylresorcinols. nih.govresearchgate.net |
| 4-(1-Aminoethyl)benzene-1,2,4-triol | Aromatic hydroxylation. | Bacterial degradation of resorcinol. |
Future Research Directions and Potential Applications of 4 1 Aminoethyl Benzene 1,3 Diol As a Research Tool and Scaffold
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of 4-(1-Aminoethyl)benzene-1,3-diol and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic methods often involve multiple steps with potentially hazardous reagents and solvents. Future research will likely focus on developing more sustainable and efficient pathways.
Key areas for exploration include:
Catalytic Hydrogenation: Developing selective catalytic systems for the reduction of corresponding oximes or nitro compounds, which would minimize waste compared to stoichiometric reagents.
Biocatalysis: Employing enzymes, such as transaminases, could offer a highly selective and environmentally benign route to the chiral amine from a ketone precursor, yielding enantiomerically pure products under mild conditions.
Flow Chemistry: Implementing continuous flow reactors could enhance reaction efficiency, safety, and scalability while reducing solvent usage and reaction times.
Microwave-Assisted Synthesis: This technique can accelerate reaction rates for key steps, leading to higher yields in shorter times.
An example of a greener approach in a related synthesis involves the use of organocatalysts, such as N,N-dimethylethanolamine (DMEA), for the efficient, high-yield synthesis of Schiff bases in short reaction times, avoiding harsh conditions. chemrevlett.com Adapting such principles to the synthesis of this compound could significantly improve its accessibility for further research.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
The true potential of this compound lies in its use as a foundational scaffold for creating advanced derivatives with tailored biological activities. The presence of a phenol, a resorcinol (B1680541) moiety, and a primary amine provides multiple points for chemical modification.
Research has already demonstrated that Schiff base derivatives of the closely related 2',4'-dihydroxyacetophenone (B118725) (which can be a precursor to the target compound's scaffold) exhibit a wide range of biological activities. researchgate.net For instance, Schiff bases derived from the condensation of 2',4'-dihydroxyacetophenone, ethylenediamine, and various aldehydes have been synthesized and studied. researchgate.netresearchgate.net These derivatives, and particularly their metal complexes (e.g., with Copper (II)), have shown promising anticancer, antibacterial, and antioxidant properties. researchgate.netresearchgate.net
Future work in this area could focus on:
Combinatorial Chemistry: Generating large libraries of derivatives by reacting the amine or phenolic hydroxyl groups with a wide array of building blocks to screen for enhanced bioactivity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different functional groups influence biological targets. For example, studies on other benzene-1,3-diol derivatives have identified potent inhibitors of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net
Bioisosteric Replacement: Replacing parts of the molecule with other groups that retain similar biological activity but may improve properties like solubility or metabolic stability.
Table 1: Bioactivity of a Schiff Base Derivative Metal Complex
| Compound/Complex | Target Organism/Cell Line | Activity Noted | Reference |
|---|---|---|---|
| Copper(II) complexes of 4-[(1E)-N-{2-[(Z)-benzylideneamino]ethyl}-ethanimidoyl]benzene-1,3-diol | Various Bacteria and Fungi | Antibacterial & Antifungal | researchgate.netresearchgate.net |
Further Elucidation of Molecular Mechanisms via Advanced Bioanalytical Techniques
To fully exploit the therapeutic potential of derivatives from this scaffold, it is crucial to understand their molecular mechanisms of action. Advanced bioanalytical techniques will be instrumental in this endeavor.
Future research should employ techniques such as:
X-ray Crystallography: To determine the three-dimensional structure of derivatives bound to their biological targets (e.g., enzymes, receptors), providing insights into binding interactions.
Cryo-Electron Microscopy (Cryo-EM): For visualizing large protein-ligand complexes that are difficult to crystallize.
Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation between a derivative and its target protein in real-time.
Computational and Molecular Docking Studies: To predict binding modes and affinities, guiding the rational design of more potent and selective derivatives. researchgate.netresearchgate.net Such studies have been used to investigate how benzene-1,3-diol derivatives interact with the active sites of acetylcholinesterase and butyrylcholinesterase. researchgate.net
Spectroscopic Analysis: Techniques like Density Functional Theory (DFT) calculations, alongside IR and Raman spectroscopy, can be used to investigate the structural and electronic properties that underpin the pharmacological activity, as has been done for the analogous neurotransmitter dopamine (B1211576). researchgate.net
Development as a Precursor for Specialty Chemicals and Research Probes
The unique arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of specialty chemicals and molecular probes for research.
Potential applications include:
Fluorescent Probes: The resorcinol core is a component of many fluorescent dyes. By attaching specific targeting moieties to the aminoethyl side chain, derivatives could be developed as fluorescent probes to visualize specific cellular components or biological processes. For example, other benzene-cored molecules have been developed as fluorescent probes. mdpi.com
Affinity-Based Probes: The molecule can be functionalized with reporter tags (like biotin) and photoreactive groups to create probes for "tag-free" target identification in chemical biology.
Building Blocks for Polymers and Materials: The diol and amine functionalities allow it to act as a monomer or cross-linking agent in the synthesis of novel polymers with specific properties, such as thermal stability or selective metal chelation. Its structural similarity to dopamine, which polymerizes into polydopamine, suggests potential in surface coating and material science. acs.orgwikipedia.org
Role in Mechanistic Biology Studies and Target Identification
As a versatile chemical scaffold, this compound and its derivatives can be powerful tools for dissecting complex biological pathways and identifying new therapeutic targets.
Future directions in this area include:
Chemical Genetics: Using a library of derivatives to perturb biological systems and observe the resulting phenotypic changes, thereby uncovering the function of specific proteins or pathways.
Target Deconvolution: For derivatives identified through phenotypic screening, the scaffold can be modified to create affinity probes (as described in 7.4) to isolate and identify their direct molecular targets.
Scaffold for Fragment-Based Drug Discovery (FBDD): The core structure can serve as a starting fragment that binds with low affinity to a biological target. This initial hit can then be elaborated and optimized into a high-affinity lead compound. The development of NLRP3 inflammasome inhibitors from a benzo[d]imidazole-2-one scaffold is a successful example of this type of scaffold-based approach. mdpi.com
By systematically exploring these research avenues, the scientific community can harness the full potential of this compound, transforming it from a simple chemical entity into a cornerstone for developing advanced therapeutics, research tools, and specialty materials.
Q & A
Q. What are the common synthetic routes for preparing 4-(1-aminoethyl)benzene-1,3-diol and its derivatives?
The synthesis of benzene-1,3-diol derivatives often involves condensation reactions between resorcinol and aldehydes or amines. For example, 4-(1-methoxypropyl)benzene-1,3-diol was synthesized by reacting resorcinol with propanal under heating (48–72 hours) and isolating the product via column chromatography using hexane-diethyl ether mixtures as eluents . For aminoethyl derivatives, reductive amination or nucleophilic substitution with ethylamine precursors may be employed. Purification typically involves solvent partitioning and chromatographic methods, with retention times (e.g., 18–20 minutes) used to validate purity .
Q. How can spectroscopic techniques characterize this compound?
UV-Vis and fluorescence spectroscopy are critical for analyzing electronic transitions and pH-dependent behavior. For instance, derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibit fluorescence quenching at acidic pH due to protonation of hydroxyl groups, which alters electron delocalization . NMR (¹H and ¹³C) and FT-IR further confirm structural features, such as amine and hydroxyl group positions .
Q. What purification strategies are effective for isolating 4-substituted benzene-1,3-diol derivatives?
Column chromatography with hexane-diethyl ether or chloroform-methanol gradients is widely used, as demonstrated in isolating 4-(1-methoxypentyl)benzene-1,3-diol . HPLC with C18 columns and polar mobile phases (e.g., acetonitrile-water) can resolve enantiomers or structurally similar compounds, validated by retention time reproducibility .
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that substituents like thiadiazol or phenyl groups enhance biological activity. For example, 4-(1-phenylethyl)benzene-1,3-diol showed potent butyrylcholinesterase (BChE) inhibition due to hydrophobic interactions with the enzyme’s active site . Molecular docking (e.g., AutoDock Vina) predicts binding affinities by optimizing ligand conformations and hydrogen-bonding networks .
Q. What experimental parameters govern pH-dependent fluorescence in 4-substituted benzene-1,3-diol derivatives?
Fluorescence intensity and Stokes shifts are pH-sensitive due to protonation/deprotonation of hydroxyl and amine groups. For instance, 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibits aggregation-induced emission (AIE) at neutral pH, while acidic conditions disrupt π-π stacking, reducing fluorescence . Time-resolved fluorescence and DFT calculations model excited-state dynamics and molecular orbital interactions .
Q. How can this compound be applied in electrochemical sensing?
Derivatives like 4-(2-hydroxyphenylethamino)benzene-1,3-diol form stable complexes with metal ions (e.g., Ni²⁺), enabling trace detection via differential pulse polarography. Optimal parameters include pH 4.0 (acetate buffer), pulse amplitude of 50 mV, and chloroform extraction to minimize matrix interference . Calibration curves (0.05–42 µg mL⁻¹) show linear correlations (R² ≥ 0.992) .
Q. What computational methods validate target engagement in enzyme inhibition studies?
Virtual screening (e.g., PubChem database filtering) and molecular dynamics simulations identify potential inhibitors. For BChE, binding free energy calculations (MM-PBSA) and pharmacophore modeling align with experimental IC₅₀ values . ADME predictions (SwissADME) assess drug-likeness, focusing on logP, solubility, and cytochrome P450 interactions .
Q. How to resolve contradictions in biological assay data for 4-substituted benzene-1,3-diol derivatives?
Discrepancies in antifungal or antimicrobial activity may arise from assay conditions (e.g., microbial strain variability) or compound purity. Reproducibility requires standardized protocols (e.g., CLSI guidelines) and orthogonal characterization (HPLC, NMR) . Synergistic effects with adjuvants should also be tested to clarify mechanistic pathways .
Methodological Notes
- Data Validation : Cross-reference spectroscopic (NMR, MS) and chromatographic (HPLC) data with theoretical simulations (DFT, docking) to confirm structural and functional properties .
- Biological Assays : Use certified reference materials (e.g., NIST standards) for calibration and interference studies .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential neurotoxic or environmental impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
